2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide 2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide
Brand Name: Vulcanchem
CAS No.: 74675-84-6
VCID: VC21129566
InChI: InChI=1S/C16H11N3O4S/c20-14-7-6-11(19(22)23)8-12(14)15(21)18-16-17-13(9-24-16)10-4-2-1-3-5-10/h1-9,20H,(H,17,18,21)
SMILES: C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])O
Molecular Formula: C16H11N3O4S
Molecular Weight: 341.3 g/mol

2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide

CAS No.: 74675-84-6

Cat. No.: VC21129566

Molecular Formula: C16H11N3O4S

Molecular Weight: 341.3 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide - 74675-84-6

Specification

CAS No. 74675-84-6
Molecular Formula C16H11N3O4S
Molecular Weight 341.3 g/mol
IUPAC Name 2-hydroxy-5-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Standard InChI InChI=1S/C16H11N3O4S/c20-14-7-6-11(19(22)23)8-12(14)15(21)18-16-17-13(9-24-16)10-4-2-1-3-5-10/h1-9,20H,(H,17,18,21)
Standard InChI Key JHQGEDQRUSOCJJ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])O
Canonical SMILES C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])O

Introduction

Chemical Structure and Properties

Structural Features

2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide possesses a complex chemical structure characterized by several distinct functional groups arranged in a specific configuration. The compound consists of a benzamide core substituted with a hydroxyl group at the 2-position and a nitro group at the 5-position. A thiazole ring is attached to the nitrogen atom of the benzamide, and this heterocycle is further substituted with a phenyl group at the 4-position .

The structural components can be systematically described as follows:

  • A benzamide core forming the central scaffold of the molecule

  • A hydroxyl (-OH) group at the ortho position (2-position) of the benzamide ring

  • A nitro (-NO₂) group at the 5-position of the benzamide ring

  • A thiazole ring (containing sulfur and nitrogen) attached to the nitrogen of the benzamide

  • A phenyl group attached to the 4-position of the thiazole ring

This arrangement of functional groups creates multiple sites for potential chemical interactions, including hydrogen bonding through the hydroxyl and amide groups, π-π interactions via the aromatic rings, and electron-withdrawing effects from the nitro group. These structural features collectively contribute to the compound's chemical reactivity and biological profile.

Physical and Chemical Properties

The physical and chemical properties of 2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide provide crucial information for researchers working with this compound. These properties determine its behavior in various environments, its stability, and its potential applications in research and therapeutic development.

Table 1: Physical and Chemical Properties of 2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide

PropertyValueReference
CAS Number74675-84-6
Molecular FormulaC₁₆H₁₁N₃O₄S
Molecular Weight341.34 g/mol
IUPAC Name2-hydroxy-5-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Physical AppearancePowder
SolubilitySoluble in chloroform, dichloromethane, DMSO
Storage Conditions2-8°C, protected from air and light
Purity≥90% (commercial samples)

The compound is identified by several chemical identifiers that are essential for database searches and reference purposes:

  • InChI: InChI=1S/C16H11N3O4S/c20-14-7-6-11(19(22)23)8-12(14)15(21)18-16-17-13(9-24-16)10-4-2-1-3-5-10/h1-9,20H,(H,17,18,21)

  • InChI Key: JHQGEDQRUSOCJJ-UHFFFAOYSA-N

  • SMILES: C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)N+[O-])O

These properties and identifiers provide essential information for researchers working with this compound, facilitating its characterization, handling, and application in various experimental contexts.

Synthesis Methods

Reaction Conditions

The synthesis of thiazole derivatives like 2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide requires careful control of reaction conditions to ensure high yields and purity. Based on information about related compounds, several key parameters influence the success of the synthesis:

  • Temperature Control: Many reactions in the synthesis of similar compounds are conducted at specific temperatures (often 0-20°C) to control selectivity and minimize side reactions .

  • Solvent Selection: Common solvents include DMF (dimethylformamide) for coupling reactions, isoquinoline for certain catalytic steps, and aqueous methanol for hydrolysis steps .

  • Catalysts and Reagents: Key reagents often include:

    • Carbodiimides such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide formation

    • 1-Hydroxybenzotriazole and 4-dimethylaminopyridine as coupling additives

    • Silver(I) oxide for specific coupling reactions

  • pH Control: Acidification to specific pH values (e.g., pH 6) may be necessary for isolation of the final product in its desired form .

For the coupling step between the benzamide and thiazole components, a reaction utilizing EDCI, 1-hydroxybenzotriazole, and 4-dimethylaminopyridine in DMF has been reported for similar compounds, followed by purification steps to isolate the final product .

While these conditions provide a framework for understanding the synthesis of 2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide, specific adaptations would be necessary to account for the exact structural features of this compound and to optimize yield and purity.

Biological Activities

Antimicrobial Properties

One of the most significant biological activities of 2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide is its antimicrobial potential. Studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. This activity positions the compound as a potential candidate for antimicrobial drug development.

The antimicrobial properties of this compound are likely influenced by several structural features:

  • The thiazole ring, which is commonly found in many antimicrobial agents

  • The nitro group at the 5-position of the benzamide, which can engage in various biochemical interactions

  • The hydroxyl group at the 2-position, which may contribute to hydrogen bonding with biological targets

Research on related thiazole derivatives has provided insights into how structural modifications affect antimicrobial activity. Studies have shown that the presence of electron-withdrawing groups (such as NO₂) and electron-donating groups (such as OMe) in specific positions can significantly enhance antimicrobial efficacy against various pathogens .

An analysis of structure-activity relationships in similar compounds revealed that increasing lipophilicity through the replacement of NH₂ groups with benzamide or other lipophilic substituents typically has a positive effect on antimicrobial activity . This is likely due to improved penetration through microbial cell membranes, enhancing the compound's ability to reach intracellular targets.

Structure-Activity Relationship Studies

Influence of Functional Groups

Structure-activity relationship (SAR) studies involving 2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide and related compounds provide critical insights into how specific structural features influence biological activity. These studies guide the rational design of new derivatives with enhanced properties for specific therapeutic applications.

Research on similar thiazole derivatives has revealed several key structural features that significantly impact biological activity:

Nitro Group: The nitro group at the 5-position of the benzamide enhances antimicrobial activity, particularly against bacterial pathogens. This electron-withdrawing group may influence the electronic distribution within the molecule, affecting its interaction with biological targets. Research has shown that compounds with NO₂ groups in specific positions exhibit enhanced antibacterial activity .

Thiazole Ring: The thiazole heterocycle serves as a critical pharmacophore in many bioactive compounds. Its presence in 2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide contributes significantly to the compound's biological profile. Studies have demonstrated that modifications to this ring can dramatically alter activity against various targets .

Comparative Analysis with Similar Compounds

Table 2: Comparison of 2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide with Related Compounds

CompoundStructural DifferencesBiological ActivityReference
2-Hydroxy-N-(5-nitrothiazol-2-yl)benzamideLacks phenyl substitution on thiazole ringUsed in antiviral treatments
N-(4-phenyl-1,3-thiazol-2-yl)benzamideLacks hydroxyl and nitro groups on benzamideLimited biological activity
5-Nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamideSimilar structure but lacks hydroxyl groupShows anticancer properties
2-Hydroxy-5-(2-(4-(2-(phenylamino)thiazol-4-yl)phenyl)thiazol-4-yl)benzamideContains additional thiazole ringSuperior antifungal activity (MIC 7.81 μg/mL) compared to fluconazole

Research on similar thiazole derivatives has provided additional insights into how structural modifications affect biological activity:

  • Increased lipophilicity through the replacement of NH₂ groups with benzamide, amide, or other lipophilic substituents typically enhances antimicrobial activity .

  • The presence of specific electron-withdrawing or electron-donating groups in particular positions can significantly impact antimicrobial efficacy. For example, compounds with NO₂ groups at positions 2 and 4 of the phenyl ring have shown enhanced antibacterial activity .

  • More complex derivatives with additional heterocyclic components may exhibit enhanced activity against specific pathogens, suggesting directions for further structural optimization .

This comparative analysis underscores the unique combination of structural features in 2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide that contribute to its particular biological profile. The specific arrangement of the hydroxyl and nitro groups on the benzamide core, combined with the phenyl-substituted thiazole ring, creates a compound with distinct chemical properties and biological activities.

Research Applications and Future Directions

Future Research Directions

Future research on 2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide could pursue several promising directions to further elucidate its properties and optimize its potential therapeutic applications:

Detailed Mechanism Studies:
Further investigation into the precise mechanisms of action underlying the compound's various biological activities would enhance understanding of how it interacts with specific biological targets. This could involve:

  • Identification of specific protein targets through binding studies

  • Analysis of effects on cellular pathways and processes

  • Determination of structure-function relationships at the molecular level

Structural Optimization:
Based on the structure-activity relationships identified, synthesis of new derivatives with modified substituents could lead to compounds with enhanced potency, selectivity, or pharmacokinetic properties. Potential modifications include:

  • Alterations to the position or nature of the hydroxyl and nitro groups

  • Modifications to the phenyl ring attached to the thiazole

  • Introduction of additional functional groups to enhance specific properties

Expanded Biological Screening:
Testing this compound against a broader range of pathogens, parasites, and cancer cell lines would provide a more comprehensive understanding of its therapeutic potential. This could include:

  • Evaluation against resistant bacterial strains

  • Testing against a wider panel of parasites and fungi

  • Assessment of activity against diverse cancer cell lines

Pharmacokinetic and Toxicological Studies:
Investigation of the compound's absorption, distribution, metabolism, excretion, and toxicity profiles would be essential for advancing its development toward potential clinical applications. Early identification of any safety concerns or pharmacokinetic limitations would guide further optimization efforts.

Combination Studies:
Evaluating potential synergistic effects when combined with established drugs could reveal novel therapeutic strategies, particularly for addressing antimicrobial resistance or enhancing efficacy in cancer treatment.

These research directions would contribute to a more comprehensive understanding of 2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide and potentially lead to the development of improved derivatives with enhanced therapeutic properties for specific applications.

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